molecular formula C10H11ClO4S B053052 Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate CAS No. 120100-04-1

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Cat. No. B053052
M. Wt: 262.71 g/mol
InChI Key: BBWCBPYXCNCYAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate involves multi-step chemical processes, including the use of disulfonic acid imidazolium chloroaluminate as a catalyst for green, simple, and efficient synthesis of pyrazoles by the one-pot multi-component condensation reaction (Moosavi-Zare et al., 2013). This indicates the potential for innovative catalytic methods in the synthesis of complex molecules.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of complex molecules. For instance, the crystal structure of related tetrazole derivatives has been elucidated, providing insights into their molecular conformations and intermolecular interactions (Al-Hourani et al., 2015). Such studies are crucial for understanding the spatial arrangement of atoms within a molecule and its implications for chemical reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving methylsulfonyl compounds can be complex and varied. For example, the oxidation of methyl (methylthio)methyl sulfoxide has been studied, showing the production of bis(methylsulfinyl)methane under specific conditions, demonstrating the reactivity of sulfur-containing groups (Ogura et al., 1980). Such reactions highlight the chemical versatility of methylsulfonyl and related groups in synthetic chemistry.

properties

IUPAC Name

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCBPYXCNCYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568746
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

CAS RN

120100-04-1
Record name Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

53.02 g (0.21 mol) of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid were dissolved in 400 ml of methanol and HCl was passed in at reflux temperature for 3 h. The mixture was then allowed to cool and completely concentrated on a rotary evaporator.
Quantity
53.02 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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